1-(benzenesulfonyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidine
CAS No.: 1021209-67-5
Cat. No.: VC11959659
Molecular Formula: C20H21N3O3S
Molecular Weight: 383.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1021209-67-5 |
|---|---|
| Molecular Formula | C20H21N3O3S |
| Molecular Weight | 383.5 g/mol |
| IUPAC Name | 5-[1-(benzenesulfonyl)piperidin-4-yl]-3-(3-methylphenyl)-1,2,4-oxadiazole |
| Standard InChI | InChI=1S/C20H21N3O3S/c1-15-6-5-7-17(14-15)19-21-20(26-22-19)16-10-12-23(13-11-16)27(24,25)18-8-3-2-4-9-18/h2-9,14,16H,10-13H2,1H3 |
| Standard InChI Key | UCSSIDFKXZMOAS-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)C2=NOC(=N2)C3CCN(CC3)S(=O)(=O)C4=CC=CC=C4 |
| Canonical SMILES | CC1=CC(=CC=C1)C2=NOC(=N2)C3CCN(CC3)S(=O)(=O)C4=CC=CC=C4 |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound’s IUPAC name, 5-[1-(benzenesulfonyl)piperidin-4-yl]-3-(3-methylphenyl)-1,2,4-oxadiazole, reflects its three primary components:
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Piperidine ring: A six-membered saturated heterocycle with one nitrogen atom.
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1,2,4-Oxadiazole: A five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom.
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Benzenesulfonyl group: A sulfonyl substituent attached to a benzene ring.
Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 383.5 g/mol | |
| CAS Number | 1021209-67-5 | |
| SMILES Notation | CC1=CC(=CC=C1)C2=NOC(=N2)C3CCN(CC3)S(=O)(=O)C4=CC=CC=C4 |
The SMILES string highlights the connectivity of the 3-methylphenyl group at position 3 of the oxadiazole ring and the benzenesulfonyl moiety at the piperidine nitrogen.
Spectroscopic Characterization
While direct spectral data for this compound is limited, analogous 1,3,4-oxadiazole derivatives exhibit distinctive IR absorptions:
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1635–1640 cm⁻¹: Stretching vibrations of the C=N bond in the oxadiazole ring.
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1320–1330 cm⁻¹: Asymmetric stretching of the sulfonyl (-SO₂) group .
¹H-NMR spectra of similar compounds show proton resonances for the piperidine ring between δ 3.0–4.0 ppm and aromatic protons from the 3-methylphenyl group at δ 7.2–8.0 ppm .
Synthesis and Reaction Pathways
Synthetic Routes
The synthesis of 1-(benzenesulfonyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidine likely follows a multi-step protocol analogous to related oxadiazole-piperidine derivatives :
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Oxadiazole Formation:
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Cyclization of a carboxylic acid derivative (e.g., 3-methylphenyl acetic acid) with a hydrazide precursor under dehydrating conditions (e.g., POCl₃ or PCl₅).
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Example reaction:
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Piperidine Functionalization:
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Introduction of the benzenesulfonyl group via nucleophilic substitution at the piperidine nitrogen using benzenesulfonyl chloride in the presence of a base (e.g., triethylamine).
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Coupling Reactions:
Reaction Dynamics
The compound’s reactivity is influenced by its functional groups:
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Oxadiazole Ring: Susceptible to reduction (e.g., with LiAlH₄) or nucleophilic attack at the electron-deficient C=N bonds.
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Sulfonyl Group: Participates in electrophilic substitution reactions on the benzene ring.
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Piperidine Nitrogen: May undergo alkylation or acylation under basic conditions .
Biological Activities and Mechanisms
Hypothesized Targets
While direct pharmacological data for this compound is scarce, structurally related 1,3,4-oxadiazole-sulfonamide hybrids demonstrate:
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Antibacterial Activity: Inhibition of bacterial DNA gyrase or dihydrofolate reductase .
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Kinase Inhibition: Blockade of PFKFB3 (6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase-3), a key enzyme in glycolysis.
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Anticancer Potential: Induction of apoptosis via mitochondrial pathways in cell line studies .
Structure-Activity Relationships (SAR)
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The 3-methylphenyl group enhances lipophilicity, potentially improving membrane permeability.
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The sulfonyl group contributes to hydrogen bonding with enzymatic active sites, as seen in sulfonamide antibiotics .
Comparative Analysis with Analogous Compounds
The absence of a thioether linkage in 1-(benzenesulfonyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidine may reduce metabolic instability compared to its sulfur-containing analogs .
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